molecular formula C13H11N3OS B2556565 (E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 338395-44-1

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B2556565
CAS No.: 338395-44-1
M. Wt: 257.31
InChI Key: WPPSRPBBYYJIKP-NTEUORMPSA-N
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Description

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a nitrogen-containing heterocyclic compound This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core with a phenyl group and a methoxy group attached

Scientific Research Applications

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is not provided in the search results, imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation . This suggests potential biological activity.

Safety and Hazards

The parent compound “6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is labeled as an irritant . Specific safety and hazard information for “6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is not available from the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylimidazo[2,1-b][1,3]thiazole with methoxyamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications, including potential therapeutic uses as an HER2 inhibitor .

Properties

IUPAC Name

(E)-N-methoxy-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-17-14-9-11-12(10-5-3-2-4-6-10)15-13-16(11)7-8-18-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSRPBBYYJIKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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